6-(Propan-2-yloxy)pyridine-3-sulfonamide
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Overview
Description
6-(Propan-2-yloxy)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a propan-2-yloxy group at the 6-position and a sulfonamide group at the 3-position. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yloxy)pyridine-3-sulfonamide typically involves the reaction of 6-hydroxypyridine-3-sulfonamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yloxy)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted pyridine derivatives with various functional groups replacing the sulfonamide.
Scientific Research Applications
6-(Propan-2-yloxy)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Propan-2-yloxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypyridine-3-sulfonamide: Lacks the propan-2-yloxy group, making it less hydrophobic.
6-Methoxypyridine-3-sulfonamide: Contains a methoxy group instead of a propan-2-yloxy group, affecting its reactivity and solubility.
6-(Propan-2-yloxy)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
Uniqueness
6-(Propan-2-yloxy)pyridine-3-sulfonamide is unique due to the presence of both the propan-2-yloxy and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C8H12N2O3S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
6-propan-2-yloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-6(2)13-8-4-3-7(5-10-8)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
InChI Key |
LFGWPSHHRMPXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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